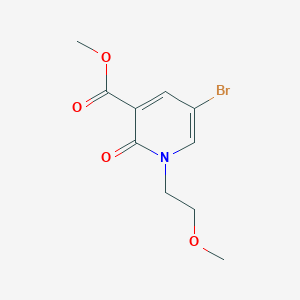
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyethyl group at the 1st position, and a carboxylate ester group at the 3rd position of the pyridine ring. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the following steps:
Methoxyethylation: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a base such as potassium carbonate.
Esterification: The carboxylate ester group can be formed by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: can be compared with other pyridine derivatives such as:
Methyl 5-chloro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of This compound
特性
分子式 |
C10H12BrNO4 |
|---|---|
分子量 |
290.11 g/mol |
IUPAC名 |
methyl 5-bromo-1-(2-methoxyethyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO4/c1-15-4-3-12-6-7(11)5-8(9(12)13)10(14)16-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
PLJVZVSRPKVGRA-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C=C(C1=O)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
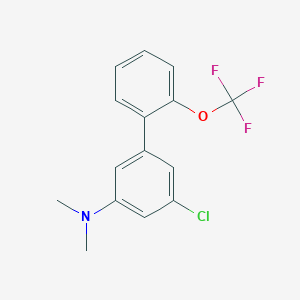

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
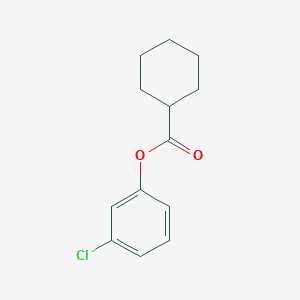
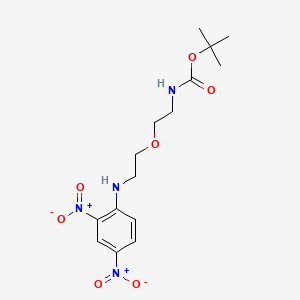
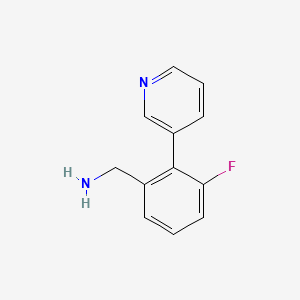
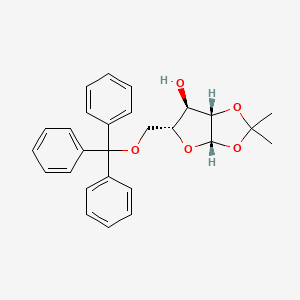
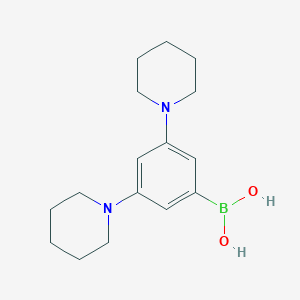
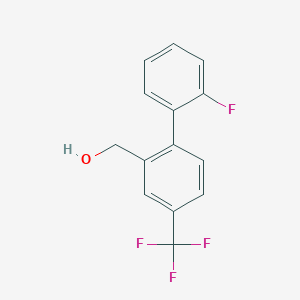
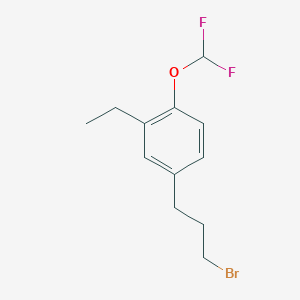
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)
